![molecular formula C10H10N4O2S B052573 [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid CAS No. 114402-22-1](/img/structure/B52573.png)

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

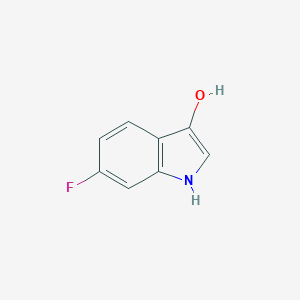

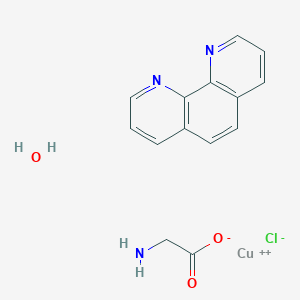

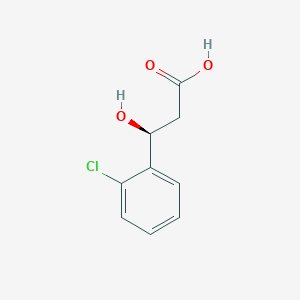

“[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNn1c(S)nnc1-c2ccccc2 . This indicates that the compound contains a 1,2,4-triazole ring attached to a phenyl group and a thiol group. Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 195 °C (dec.) (lit.) and 211-215 °C (dec.) . The IR spectrum of a similar compound shows signals at 3073 (N-H), 1633 (HC = N), 1580 (C = N), 1030 (N-N) .Applications De Recherche Scientifique

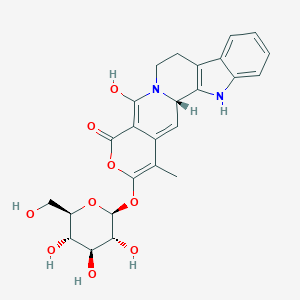

Antimicrobial Agents

The compound has been synthesized and evaluated as an antimicrobial agent . Preliminary results indicate that some of its derivatives exhibit promising activities and deserve further consideration as potential antimicrobials .

Antifungal Agents

The compound has shown comprehensive bioactivities as an antifungal agent . It is structurally similar to the imidazole molecule and acts by the same mechanism of action .

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . Of all tested compounds, one of its derivatives was the most active in all concentrations compared to the standard Ascorbic acid with an IC50 value of 5.84 μg/ml .

Anti-Inflammatory Agents

The compound has been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory agents .

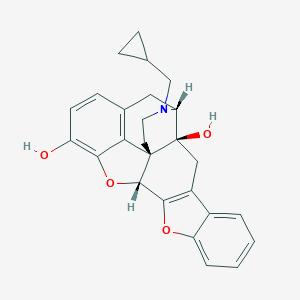

CNS Stimulants and Sedatives

The compound has been used in the synthesis of CNS stimulants and sedatives .

Antianxiety Agents

The compound has been used in the synthesis of antianxiety agents .

Anticancer Agents

The compound has been used in the synthesis of anticancer agents .

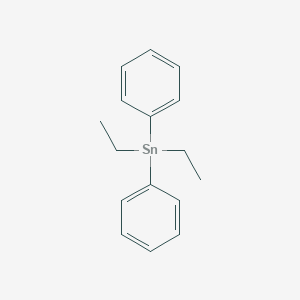

Corrosion Inhibition

The compound has been used in the corrosion inhibition of aluminum alloy 2024 in 2.5M H2SO4 solution .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The compound [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, also known as 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, has been found to exhibit promising activities against various bacterial and fungal strains . .

Mode of Action

It is structurally similar to imidazole molecules, which are known to have antimicrobial properties . Triazoles, like this compound, are believed to act by a similar mechanism of action as imidazoles but possess advantages over imidazoles due to their slower metabolic rate, oral bioavailability, and lesser effect on human sterol synthesis .

Biochemical Pathways

It is known that triazole derivatives can influence a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .

Result of Action

The compound has shown promising activities against various bacterial and fungal strains . Some 1,2,4-triazole hybrids have demonstrated weak to high cytotoxic activities against tumor cell lines . .

Propriétés

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJHOYDQUYSEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

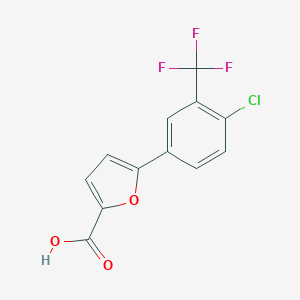

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)